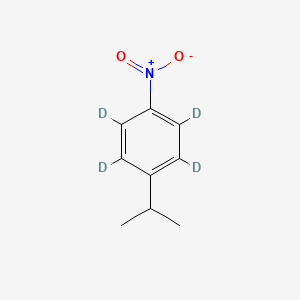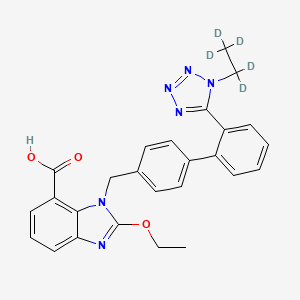
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride”, which has a CAS Number of 1469764-14-42.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride”. However, related compounds such as “3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” and “Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” have been synthesized34.Molecular Structure Analysis
The molecular structure of “3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is not directly available. However, the InChI code for a similar compound, “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride”, is1S/C10H9ClN2O4S/c1-2-13-9(14)7-5-6(18(11,16)17)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride”.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” are not directly available. However, a similar compound, “Benzonitrile,2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H-pyrimidinyl)methyl]-”, is a colorless crystalline solid, soluble in organic solvents such as dimethyl sulfoxide, ethanol, and acetonitrile5.Aplicaciones Científicas De Investigación
Application in the Field of Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of biheterocycles, which are polyfunctional compounds. Both moieties - pyrimidine and azole - can take part in reactions with electrophilic and nucleophilic reagents .
- Methods of Application : The synthesis of 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl- 4-amino-1,2,4-triazol-3-thione is outlined in the referenced document. The process involves several steps, including the treatment of the compound with an excess of 100% hydrazine hydrate .
- Results or Outcomes : The study of the properties of these compounds is of considerable interest due to their chemistry. Derivatives of such biheterocycles can possess valuable pharmacological properties .
Application in the Field of Pharmacology
- Summary of the Application : The compound is used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Safety And Hazards
The safety and hazards of “3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” are not directly available. However, a similar compound, “Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate”, has been classified as GHS07, with hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation4.
Direcciones Futuras
There is no specific information available on the future directions of “3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride”. However, related compounds have been used in the synthesis of various biologically active compounds and could potentially be explored for similar applications5.
Propiedades
IUPAC Name |
3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOFEYWJPJCJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)












![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)